molecular formula C6H12ClF3N2 B13859575 [3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride

[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride

Cat. No.: B13859575
M. Wt: 204.62 g/mol
InChI Key: WAWZKDVBJXRYDM-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C6H11F3N2·HCl. It is derived from 2-Cyclopenten-1-one and is used in the synthesis of various pharmacologically active compounds, including LY354740, a glutamate receptor agonist with anticonvulsant and anxiolytic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride typically involves the reaction of 2-Cyclopenten-1-one with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a trifluoromethylating agent to introduce the trifluoromethyl group into the cyclopentyl ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various trifluoromethylated cyclopentyl derivatives, hydrazine derivatives, and substituted cyclopentyl compounds.

Scientific Research Applications

[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and receptor binding.

    Medicine: It plays a role in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Trifluoromethyl)cyclopentyl]amine Hydrochloride
  • [3-(Trifluoromethyl)cyclopentyl]methanol Hydrochloride
  • [3-(Trifluoromethyl)cyclopentyl]carboxylic Acid Hydrochloride

Uniqueness

Compared to similar compounds, [3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C6H12ClF3N2

Molecular Weight

204.62 g/mol

IUPAC Name

[3-(trifluoromethyl)cyclopentyl]hydrazine;hydrochloride

InChI

InChI=1S/C6H11F3N2.ClH/c7-6(8,9)4-1-2-5(3-4)11-10;/h4-5,11H,1-3,10H2;1H

InChI Key

WAWZKDVBJXRYDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(F)(F)F)NN.Cl

Origin of Product

United States

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